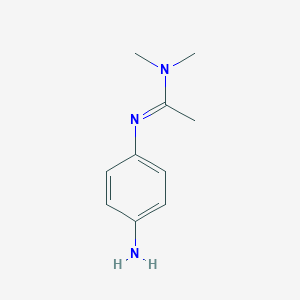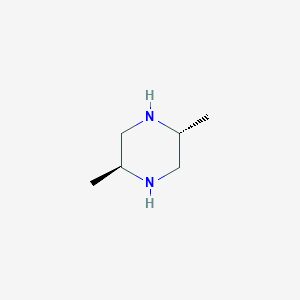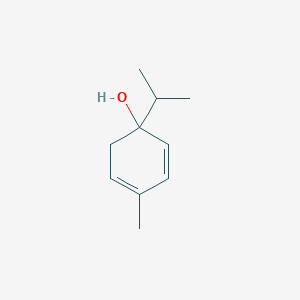
N'-(4-Aminophenyl)-N,N-dimethylacetamidine
概要
説明
Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- is an organic compound with the molecular formula C10H15N3. This compound is characterized by the presence of an ethanimidamide group attached to a 4-aminophenyl ring, with two methyl groups attached to the nitrogen atom. It is a derivative of benzamidine and is known for its applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- typically involves the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethyl-4-nitrobenzamidine. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired compound.
-
Step 1: Formation of N,N-dimethyl-4-nitrobenzamidine
Reactants: 4-nitroaniline, dimethylformamide dimethyl acetal (DMF-DMA)
Conditions: Reflux in anhydrous ethanol
Product: N,N-dimethyl-4-nitrobenzamidine
-
Step 2: Reduction to Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-
Reactants: N,N-dimethyl-4-nitrobenzamidine, hydrogen gas
Catalyst: Palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl-
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reduction step is often carried out in high-pressure hydrogenation reactors to enhance efficiency.
化学反応の分析
Types of Reactions
Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- can be compared with other similar compounds, such as:
Benzamidine: A simpler analog with similar enzyme inhibitory properties.
Phenylguanidine: Another analog with a different substitution pattern on the phenyl ring.
4-Aminobenzamidine: Lacks the N,N-dimethyl substitution, leading to different chemical and biological properties.
Uniqueness
The presence of the N,N-dimethyl groups in Ethanimidamide, N’-(4-aminophenyl)-N,N-dimethyl- enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes, making it a more potent inhibitor compared to its analogs.
特性
IUPAC Name |
N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCSAKZQUXQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35556-08-2 | |
| Record name | Bay-d 9216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary mechanism of action of Amidantel and its deacylated derivative against nematodes?
A1: While the exact mechanism is not fully elucidated in the provided research, studies using Caenorhabditis elegans as a model organism demonstrate that both Amidantel and BAY d 9216 primarily inhibit growth and induce paralysis in the nematodes. [] This suggests a potential impact on neuromuscular function. Further research is required to pinpoint the specific molecular targets and downstream effects.
Q2: Were there any notable differences in the effects of Amidantel and its deacylated derivative on Caenorhabditis elegans?
A2: Both compounds exhibited similar effects on C. elegans, inhibiting growth and inducing paralysis at comparable concentrations (around 1.0 mM). [] Interestingly, both compounds also caused a delay in egg-laying, but did not ultimately affect the total number of eggs produced. [] This suggests a potential impact on reproductive processes, though further investigation is needed.
Q3: How does the emergence of drug resistance impact the effectiveness of Amidantel and BAY d 9216?
A3: The research identified five drug-resistant mutants of C. elegans following exposure to Amidantel and BAY d 9216. [] These mutants exhibited resistance to the growth-inhibiting effects of both compounds. [] This finding highlights the potential for the development of anthelmintic resistance, a significant concern in parasite control. Further research into the resistance mechanisms employed by these mutants could contribute valuable insights for developing strategies to combat resistance.
Q4: Beyond C. elegans, what other nematode species have been studied in relation to Amidantel and its derivatives?
A4: While the provided research primarily focuses on C. elegans, other studies indicate that derivatives of Amidantel, specifically Tribendimidine, exhibit efficacy against Necator americanus and Nippostrongylus braziliensis in animal models, and Clonorchis sinensis in vitro. [, ] These findings suggest a broader spectrum of anthelmintic activity for this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)









